molecular formula C21H36N2O2 B4038342 1,4-bis(3-cyclopentylpropanoyl)-1,4-diazepane

1,4-bis(3-cyclopentylpropanoyl)-1,4-diazepane

Cat. No.: B4038342
M. Wt: 348.5 g/mol
InChI Key: WHKVBQQTNMOYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(3-cyclopentylpropanoyl)-1,4-diazepane is a useful research compound. Its molecular formula is C21H36N2O2 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.277678395 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Reactivity

  • Research on manganese(III) complexes with bisphenolate ligands, including structures related to 1,4-diazepane, shows their application in olefin epoxidation reactions. These complexes demonstrate how the Lewis basicity of ligands can influence catalytic reactivity and selectivity, suggesting potential for fine-tuning catalytic processes in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Structural and Functional Models

  • Iron(III) complexes of bis(phenolate) ligands, structurally related to 1,4-diazepane, serve as models for 3,4-PCD enzymes. These complexes highlight the role of ligand design in mimicking enzyme active sites and provide insights into the mechanisms of quinone formation versus intradiol cleavage, crucial for understanding enzymatic reactions (Mayilmurugan et al., 2010).

Organic Synthesis

  • The synthesis and characterization of novel 1,4-diazepane derivatives, including their application in creating complex molecular structures, exemplify the utility of diazepane frameworks in constructing organic molecules. This research can inspire the development of new synthetic routes and methodologies for pharmaceuticals and materials science (Ramírez-Montes et al., 2012).

Ligand Design for Metal Complexes

  • The design and synthesis of metal complexes with diazepane-based ligands illustrate their potential in creating catalysts and functional materials. Such studies contribute to the understanding of metal-ligand interactions and their implications for catalysis, materials properties, and the development of new functional materials (Spencer et al., 2009).

Properties

IUPAC Name

3-cyclopentyl-1-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O2/c24-20(12-10-18-6-1-2-7-18)22-14-5-15-23(17-16-22)21(25)13-11-19-8-3-4-9-19/h18-19H,1-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKVBQQTNMOYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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